molecular formula C17H15N5O4 B10969089 N-(benzyloxy)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide

N-(benzyloxy)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide

Cat. No.: B10969089
M. Wt: 353.33 g/mol
InChI Key: XCZCGAUYEJJUKG-UHFFFAOYSA-N
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Description

N-(benzyloxy)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a benzyloxy group and a triazole ring, which is further nitrated. Its unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzyloxy)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-aminobenzoic acid with benzyl alcohol under acidic conditions to form N-(benzyloxy)benzamide.

    Introduction of the Triazole Ring: The next step involves the introduction of the triazole ring. This can be achieved by reacting the benzamide derivative with 3-nitro-1H-1,2,4-triazole in the presence of a suitable base such as sodium hydride.

    Final Assembly: The final step involves the coupling of the triazole-substituted benzamide with a suitable methylating agent, such as methyl iodide, under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in the triazole ring can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

    Reduction of Nitro Group: 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzamide.

    Reduction of Benzamide Core: N-(benzyloxy)-4-aminomethylbenzene.

    Substitution of Benzyloxy Group: N-(substituted)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide.

Scientific Research Applications

N-(benzyloxy)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group in the triazole ring can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamide core may also facilitate binding to specific proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    N-(benzyloxy)-4-[(1H-1,2,4-triazol-1-yl)methyl]benzamide: Lacks the nitro group, which may result in different biological activities.

    N-(benzyloxy)-4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and interactions.

Uniqueness: N-(benzyloxy)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzamide is unique due to the presence of both a nitro-substituted triazole ring and a benzyloxy group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15N5O4

Molecular Weight

353.33 g/mol

IUPAC Name

4-[(3-nitro-1,2,4-triazol-1-yl)methyl]-N-phenylmethoxybenzamide

InChI

InChI=1S/C17H15N5O4/c23-16(20-26-11-14-4-2-1-3-5-14)15-8-6-13(7-9-15)10-21-12-18-17(19-21)22(24)25/h1-9,12H,10-11H2,(H,20,23)

InChI Key

XCZCGAUYEJJUKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=CC=C(C=C2)CN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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